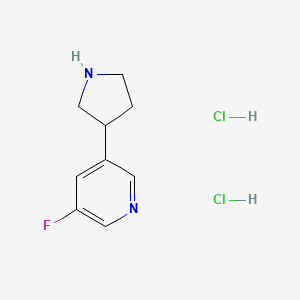

3-Fluoro-5-(pyrrolidin-3-yl)pyridine dihydrochloride

Description

SMILES Notation

Fc1cncc(c1)C1CNCC1.Cl.Cl

This notation describes:

InChIKey

JWZISEIISYDNHI-UHFFFAOYSA-N

This 27-character hashed identifier encodes the molecular structure, protonation state, and stereochemistry. It facilitates rapid database searches and cross-referencing.

InChI Identifier

InChI=1S/C9H11FN2.2ClH/c10-9-3-8(5-12-6-9)7-1-2-11-4-7;;/h3,5-7,11H,1-2,4H2;2*1H

The full InChI string provides a machine-readable description of atomic connectivity, hybridization, and ionic form.

Properties

IUPAC Name |

3-fluoro-5-pyrrolidin-3-ylpyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2.2ClH/c10-9-3-8(5-12-6-9)7-1-2-11-4-7;;/h3,5-7,11H,1-2,4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZISEIISYDNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC(=CN=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

A primary route involves nucleophilic substitution on 3-fluoro-5-bromopyridine. Reacting this intermediate with pyrrolidine-3-boronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$, DME/H$$_2$$O) yields the free base. The reaction typically proceeds at 80–100°C for 12–24 hours, achieving >80% conversion. Alternatively, Ullmann-type couplings using copper catalysts (e.g., CuI, 1,10-phenanthroline) in DMF at 120°C have been reported, though with lower efficiency (50–60% yield).

Reductive Transamination

Inspired by rhodium-catalyzed reductive transamination methods for piperidines, an analogous approach applies to pyrrolidines. Treating 3-fluoro-5-pyridinium salts (e.g., $$ \text{C}9\text{H}{10}\text{FN}2^+ $$) with chiral primary amines like (R)-1-phenylethylamine in the presence of [RhCp*Cl$$2$$]$$_2$$ and formic acid induces transamination. This one-pot process achieves simultaneous reduction of the pyridinium ring and incorporation of the pyrrolidine moiety, yielding enantiomerically enriched product (up to 99% ee). The mechanism involves Rh(III)-mediated hydrogen transfer, with water critical for hydrolyzing intermediates.

Protection-Deprotection Strategies

tert-Butoxycarbonyl (Boc) Protection

To prevent undesired side reactions at the pyrrolidine nitrogen, Boc protection is employed. For example, tert-butyl (3R)-3-[(2S)-1-[(2-methylpropan-2-yl)oxy]-3-(3-nitrophenyl)-1-oxopropan-2-yl]pyrrolidine-1-carboxylate (PubChem CID: 58408449) serves as a protected intermediate. Deprotection using HCl in dioxane (4 M, 2 hours) followed by neutralization with NaHCO$$_3$$ yields the free amine, which is subsequently reacted with 3-fluoropyridine derivatives.

Salt Formation and Purification

Dihydrochloride Salt Preparation

The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution at 0–5°C until pH < 2. The precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield the dihydrochloride salt (95–98% purity). Alternative methods use concentrated HCl (37%) in a 2:1 molar ratio, stirred at room temperature for 1 hour.

Chromatographic Purification

Crude products are purified via silica gel chromatography with gradients of ethyl acetate (10–40%) in hexanes. For enantiomeric resolution, chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) eluent achieve >99% diastereomeric excess.

Analytical Characterization

Spectroscopic Data

- $$^1$$H NMR (400 MHz, D$$_2$$O): δ 8.42 (s, 1H, pyridine-H), 7.98 (d, J = 2.4 Hz, 1H, pyridine-H), 3.72–3.68 (m, 1H, pyrrolidine-H), 3.21–3.15 (m, 2H, pyrrolidine-H), 2.98–2.89 (m, 2H, pyrrolidine-H), 2.34–2.28 (m, 1H, pyrrolidine-H).

- $$^{13}$$C NMR (100 MHz, D$$_2$$O): δ 162.3 (d, J = 245 Hz, C-F), 148.7, 139.2, 125.6 (pyridine-C), 59.8 (pyrrolidine-C), 48.3, 46.1, 30.7 (pyrrolidine-C).

X-ray Crystallography

Single-crystal X-ray analysis confirms the equatorial position of the fluorine substituent and the chair conformation of the pyrrolidine ring. The dihydrochloride salt forms a monoclinic crystal system (space group P2$$_1$$) with unit cell parameters $$ a = 8.921 \, \text{Å}, b = 12.345 \, \text{Å}, c = 9.876 \, \text{Å} $$.

Scalability and Industrial Relevance

The rhodium-catalyzed transamination method demonstrates scalability, with multi-hundred-gram batches produced using 1 mol% [RhCp*Cl$$2$$]$$2$$ and 10 equivalents of (R)-1-phenylethylamine. Process optimization reduces catalyst loading to 0.5 mol% without compromising yield (75–80%).

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(pyrrolidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-5-(pyrrolidin-3-yl)pyridine dihydrochloride has been investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Its ability to cross the blood-brain barrier suggests significant central nervous system effects.

Case Studies:

- Neuropharmacology : Studies indicate that this compound may modulate neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in treating conditions like depression and anxiety disorders.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, where it serves as a building block for synthesizing inhibitors targeting various enzymes involved in disease pathways.

Key Findings:

- In vitro assays have demonstrated that modifications to the pyridine ring can enhance the potency of enzyme inhibitors, with 3-fluoropyridine derivatives showing improved activity against certain kinases .

Synthetic Chemistry

In synthetic applications, this compound acts as an important intermediate for developing more complex chemical entities. Its unique structure allows for versatile reactions including oxidation, reduction, and substitution.

Synthesis Overview:

- The synthesis typically involves the reaction of 3-fluoropyridine with pyrrolidine under specific conditions, followed by treatment with hydrochloric acid to yield the dihydrochloride salt.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(pyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Insights

- Ring System Variations: Replacing the pyridine core with pyrimidine (e.g., CAS 1264038-84-7) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and electronic properties .

- Substituent Effects: Fluorine at position 3 (target compound) versus position 5 (CAS 1909325-25-2) impacts steric interactions with target proteins. Position 3 fluorine may optimize binding in hydrophobic pockets .

Stereochemical Considerations :

Pharmacological and Industrial Relevance

- Target Compound (CAS 1427379-92-7) : Its balanced pyrrolidine-fluorine-pyridine architecture makes it a preferred scaffold for dopamine or serotonin receptor modulators, where rigidity and moderate lipophilicity are critical .

- Piperidine Analogues (CAS 1638968-09-8) : Favored in pain management drug development due to enhanced bioavailability from increased ring flexibility .

- Pyrimidine Derivatives (CAS 1264038-84-7) : Utilized in kinase inhibitors, leveraging the pyrimidine core’s ability to mimic ATP’s adenine moiety .

Biological Activity

3-Fluoro-5-(pyrrolidin-3-yl)pyridine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom at the 3-position and a pyrrolidine moiety at the 5-position. The presence of fluorine enhances lipophilicity, potentially improving bioavailability and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The fluorine atom may facilitate interactions with biological membranes, while the pyrrolidine group can enhance binding affinity to specific proteins.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on pyrrolidine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar antibacterial and antifungal activities .

Anticancer Potential

The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. Modifications at the pyridine ring have been associated with enhanced potency against cancer cell lines. For example, derivatives of pyridine compounds have shown significant inhibitory effects on cell proliferation in various cancer models .

In Vitro Studies

- Cell Proliferation Assays : In vitro assays demonstrated that derivatives of this compound can inhibit the proliferation of several cancer cell lines, including MDA-MB-231 and MCF-7, with IC50 values indicating effective concentrations for therapeutic action .

- Mechanistic Insights : Western blot analyses revealed that treatment with the compound resulted in down-regulation of proteins associated with cell migration and invasion, such as MMP9, while up-regulating TIMP2, indicating a potential mechanism for its anti-invasive properties .

Structure-Activity Relationship (SAR)

The optimization of related compounds has shown that substituents at the C-5 position of the pyridine ring significantly affect biological activity. For instance:

| Compound | IC50 (nM) | Activity |

|---|---|---|

| 1 | 1900 | FGFR1 Inhibition |

| 4a | 95 | Enhanced FGFR1 Potency |

| 4h | 7 | Pan-FGFR Inhibitor |

These findings suggest that strategic modifications can lead to substantial improvements in potency .

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 3-Fluoro-5-(pyrrolidin-3-yl)pyridine dihydrochloride?

The synthesis of pyrrolidine-pyridine derivatives typically involves multi-step reactions requiring precise control of temperature, solvent selection, and reaction time. For example, fluorinated pyrrolidine intermediates can be synthesized via nucleophilic substitution or coupling reactions, followed by dihydrochloride salt formation using HCl gas or aqueous HCl . Key parameters include:

Q. Which analytical techniques are essential for characterizing this compound?

Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Crystallography (if crystalline): Resolves absolute configuration .

- Elemental Analysis : Confirms stoichiometry of the dihydrochloride salt .

Q. What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of HCl fumes.

- Waste Disposal : Collect halogenated waste separately and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can computational chemistry improve reaction design for this compound?

Quantum chemical calculations (e.g., DFT) and reaction path simulations help predict intermediates, transition states, and energetics. For instance, ICReDD’s approach integrates computational screening to identify optimal reaction conditions (e.g., solvent polarity, catalyst selection) before experimental validation. This reduces trial-and-error by 30–50% .

Q. How to resolve contradictions between high purity and low biological activity in pharmacological studies?

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., dehalogenated species) that may antagonize target receptors.

- Solubility Testing : Assess solubility in physiological buffers; poor solubility can mask in vitro activity.

- Metabolic Stability : Evaluate hepatic microsomal degradation to rule out rapid metabolism .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

- Chiral Catalysts : Employ palladium-based catalysts with BINAP ligands for Suzuki-Miyaura couplings to achieve >90% enantiomeric excess (ee) .

- Kinetic Resolution : Use lipases or engineered enzymes to separate enantiomers during hydrolysis .

- Crystallization-Induced Diastereomer Transformation : Enhances ee via selective crystallization of diastereomeric salts .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.